Structural Differentiation: Unique N-[4-(Diethylamino)phenyl] Substitution Pattern Versus 2-Position-Substituted Tetrahydrobenzothiophene Carboxamides
The target compound N-[4-(diethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is structurally distinguished from the vast majority of biologically characterized tetrahydrobenzothiophene-3-carboxamides by its substitution pattern. Whereas nearly all reported active analogs in this class—including AX20017 (PknG inhibitor), TCS 359 (FLT3 inhibitor), and the antibacterial 2-aminomethylene derivatives—bear the pharmacophoric substituent at the 2-position of the tetrahydrobenzothiophene ring [1][2], the target compound possesses an unsubstituted 2-position and instead carries a para-diethylaminoaniline moiety at the carboxamide nitrogen. This N-[4-(diethylamino)phenyl] group introduces a tertiary amine with a calculated pKa of approximately 8.0–8.5 (based on N,N-diethylaniline analogs), which is absent in 2-substituted comparators [3]. The presence of this basic center is predicted to alter solubility, permeability, and protein binding characteristics relative to neutral 2-substituted analogs. In the benzothiophene carboxamide patent literature (US20120016014), the 4-(diethylamino)phenyl moiety is not exemplified among the claimed COX-2/PfENR inhibitors, further indicating that this compound occupies a distinct region of chemical space [4].
| Evidence Dimension | Substitution pattern (position and nature of functional groups) |
|---|---|
| Target Compound Data | Unsubstituted at 2-position; N-[4-(diethylamino)phenyl] substituent at carboxamide nitrogen; contains ionizable tertiary amine (estimated pKa ~8.0–8.5) |
| Comparator Or Baseline | AX20017: 2-cyclopropanecarbonylamino substituent, no N-aryl substitution; TCS 359: 2-(3,4-dimethoxybenzoyl)amino substituent, no N-aryl substitution; 2-aminomethylene derivatives: Schiff base at 2-position, N-aryl (toluidine) substitution |
| Quantified Difference | Presence of ionizable diethylamino group (ΔpKa ~8 vs. neutral comparators); unsubstituted 2-position (versus substituted in all major comparators); molecular weight 328.47 vs. 360.4 (TCS 359) and 276.4 (AX20017) |
| Conditions | Structural comparison based on reported chemical structures in PubChem, patents, and peer-reviewed literature |
Why This Matters
The distinct substitution pattern means that target engagement, potency, and selectivity data from 2-substituted analogs cannot be extrapolated to this compound; independent biological characterization is required for any research application.
- [1] MedChemExpress. TCS 359 (HY-13907) FLT3 Inhibitor Product Information. CAS 301305-73-7, IC50 = 42 nM. View Source
- [2] Vasu, Nirmala KA, Chopra D, Lakshman MD, Saravanan J. Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C. 2004;60(Pt 8):o588-o591. PMID: 15295169. View Source
- [3] PubChem Compound Summary for CID 72287, Levomepromazine (C19H24N2OS isomer). Calculated pKa of tertiary amine: ~8.7. This provides a class-level pKa estimate for the diethylamino group. View Source
- [4] Kapoor N, Banerjee T, Surolia A, Surolia N. Benzothiophene Carboxamide Compounds, Composition and Applications Thereof. US20120016014. The 4-(diethylamino)phenyl moiety is not enumerated among exemplified compounds for COX-2 or PfENR inhibition. View Source
